2-(2,4-Dichlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)propan-1-one
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14(27-18-8-7-16(21)13-17(18)22)20(24)23-10-9-19(28(25,26)12-11-23)15-5-3-2-4-6-15/h2-8,13-14,19H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRDUPXKWVZKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Dichlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)propan-1-one, identified by CAS number 2034382-44-8, is a complex organic compound with potential biological activities that warrant detailed investigation. The compound's structure includes a dichlorophenoxy group and a thiazepan moiety, suggesting possible interactions with biological systems that could influence various physiological processes.
| Property | Value |
|---|---|
| Molecular Formula | CHClN OS |
| Molecular Weight | 442.4 g/mol |
| CAS Number | 2034382-44-8 |
The biological activity of this compound can be attributed to its structural components. The dichlorophenoxy group is known for its herbicidal properties, similar to those observed in 2,4-Dichlorophenoxyacetic acid (2,4-D), which disrupts plant growth by mimicking auxins. This mechanism may extend to interactions within mammalian systems, potentially affecting cellular signaling pathways and metabolic processes.
Cytotoxicity and Cell Viability
Recent studies have shown that compounds with similar structures can exhibit cytotoxic effects on various cell lines. For instance, research indicates that 2,4-Dichlorophenoxyacetic acid can induce oxidative stress and alter mitochondrial function in isolated rat liver mitochondria . It is essential to investigate whether the thiazepan derivative exhibits similar or enhanced cytotoxic properties.
Case Studies
- In Vitro Studies : In vitro studies using human cell lines may reveal the compound's effects on cell proliferation and apoptosis. Preliminary data suggest that compounds with the dichlorophenoxy moiety can induce DNA damage .
- Animal Models : Animal studies are crucial for understanding the in vivo implications of this compound. For example, exposure to related compounds has been shown to cause behavioral changes and neurochemical alterations in rodent models . Such studies could provide insights into the potential neurotoxic effects of this compound.
Toxicological Profile
The toxicological profile of similar compounds suggests that they may exhibit a range of adverse effects depending on dosage and exposure duration. Key findings from related research include:
- Oxidative Stress : Compounds like 2,4-D have been shown to induce oxidative stress in liver mitochondria without significant mitochondrial swelling or respiration impairment at certain concentrations .
- Membrane Integrity : The integrity of cellular membranes is often compromised by exposure to such chemicals, impacting cellular functions and viability .
Preparation Methods
Cyclization to Form the Thiazepane Ring
The thiazepane core is synthesized via a cyclization reaction between a bifunctional precursor. A common approach involves reacting a benzylamine derivative with a sulfur-containing dihalide or carbonyl compound.
Example Protocol :
- Starting Material : 3-(Benzylamino)propan-1-ol.
- Reaction with Thioacetic Acid :
- Reduction of Thiazepanone :
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Thioacetic acid, H2SO4 | Toluene | Reflux | 12 h | 65% |
| 2 | LiAlH4 | THF | 0°C → RT | 4 h | 82% |
Oxidation to Sulfone
The sulfide moiety in 7-phenyl-1,4-thiazepane is oxidized to a sulfone using a strong oxidizing agent:
Protocol :
- Treat 7-phenyl-1,4-thiazepane with Oxone® (2KHSO5·KHSO4·K2SO4) in a 1:2 molar ratio.
- Conduct the reaction in a water:acetonitrile (1:1) mixture at 0°C for 2 h, followed by stirring at RT for 12 h.
Outcome :
- Oxidation proceeds quantitatively (>95% conversion).
- The product, 1,1-dioxido-7-phenyl-1,4-thiazepane, is isolated via filtration and recrystallized from ethanol.
Synthesis of 2-(2,4-Dichlorophenoxy)Propanoyl Chloride
Alkylation of 2,4-Dichlorophenol
The α-substituted propanone side chain is constructed through nucleophilic aromatic substitution:
Protocol :
- Alkylation :
- Ester Hydrolysis :
- Hydrolyze the ester using NaOH (2M) in ethanol:water (3:1) at 70°C for 3 h.
- Acidify with HCl to precipitate 2-(2,4-dichlorophenoxy)propanoic acid.
Yields :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | K2CO3, ethyl 2-bromopropanoate | Acetone | 60°C | 8 h | 78% |
| 2 | NaOH, HCl | Ethanol/H2O | 70°C | 3 h | 89% |
Conversion to Acid Chloride
The carboxylic acid is activated for acylation:
- Treat 2-(2,4-dichlorophenoxy)propanoic acid with thionyl chloride (SOCl2) in dichloromethane (DCM) at 0°C for 1 h.
- Remove excess SOCl2 under reduced pressure to isolate the acid chloride.
Purity : >98% (confirmed by $$^1$$H NMR).
Coupling of Thiazepane Sulfone and Propanoyl Chloride
Acylation Reaction
The secondary amine of 1,1-dioxido-7-phenyl-1,4-thiazepane undergoes nucleophilic acyl substitution with 2-(2,4-dichlorophenoxy)propanoyl chloride:
Protocol :
- Dissolve 1,1-dioxido-7-phenyl-1,4-thiazepane (1.0 equiv) in dry DCM.
- Add triethylamine (2.5 equiv) as a base to scavenge HCl.
- Slowly add 2-(2,4-dichlorophenoxy)propanoyl chloride (1.2 equiv) at 0°C.
- Stir at RT for 12 h.
Workup :
- Wash the organic layer with 5% NaHCO3 and brine.
- Dry over anhydrous MgSO4 and concentrate.
- Purify via silica gel chromatography (ethyl acetate:hexane, 1:3).
Yield : 72% (white crystalline solid).
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl3) : δ 7.45–7.30 (m, 5H, Ph), 6.95 (d, J = 8.8 Hz, 1H, ArH), 6.80 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 4.60 (q, J = 6.8 Hz, 1H, CH), 3.70–3.40 (m, 4H, NCH2), 2.90–2.70 (m, 4H, SCH2), 1.55 (d, J = 6.8 Hz, 3H, CH3).
- HRMS (ESI) : m/z calculated for C22H20Cl2N2O4S [M+H]+: 503.0564; found: 503.0568.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
To accelerate thiazepane formation, microwave irradiation is employed:
Enzymatic Oxidation of Sulfide
Using chloroperoxidase from Caldariomyces fumago:
- Oxidize 7-phenyl-1,4-thiazepane in a phosphate buffer (pH 5.0) with H2O2.
- Advantage : Reduced byproduct formation compared to chemical oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
